1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose
Overview
Description
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose is a carbohydrate molecule that plays a crucial role in the production of various pharmaceuticals. It is a derivative of D-ribose, where three hydroxyl groups are acetylated, and one hydroxyl group is removed. This compound is significant in biochemical research and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose typically involves the acetylation of 2-deoxy-D-ribose. One common method starts with 2-deoxy-D-ribose, which undergoes acetylation using acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 1, 3, and 4 positions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar acetylation reactions but with optimized conditions for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Derivatives of this compound are investigated for their potential therapeutic effects against diseases such as cancer and tuberculosis.
Industry: It serves as an intermediate in the production of various pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its stability and facilitate its uptake by cells. Once inside the cell, the compound can undergo deacetylation to release the active 2-deoxy-D-ribose, which participates in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another acetylated carbohydrate used in similar applications.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose: A compound with similar acetylation but different functional groups.
2F-Peracetyl-Fucose: A fluorinated analog with distinct biological properties .
Uniqueness
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose is unique due to its specific acetylation pattern and the absence of a hydroxyl group at the 2-position. This structural feature imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[(4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXJTSGHFMVUCG-MTULOOOASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(OC[C@H]1OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224475 | |
Record name | D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95585-77-6 | |
Record name | D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95585-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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